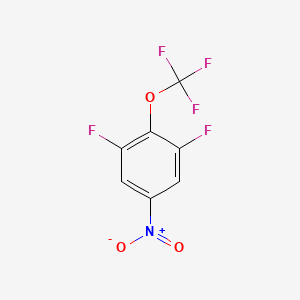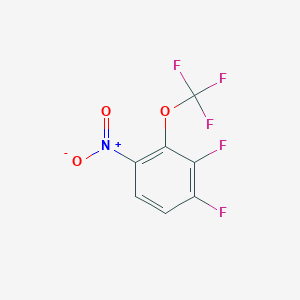
1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene
Overview
Description
1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H2F5NO3 and a molecular weight of 243.09 g/mol . This compound is characterized by the presence of both nitro and trifluoromethoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene typically involves the nitration of a difluorobenzene derivative followed by the introduction of the trifluoromethoxy group. One common synthetic route includes:
Nitration: The difluorobenzene derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Trifluoromethoxylation: The nitro-difluorobenzene intermediate is then reacted with a trifluoromethoxy reagent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate.
Chemical Reactions Analysis
1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene is used in various scientific research applications due to its unique properties:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated aromatic rings.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers, due to its stability and electronic properties.
Organic Chemistry: It is employed in the synthesis of complex organic molecules, serving as a building block for various chemical transformations
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene is primarily related to its ability to participate in nucleophilic substitution and reduction reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The trifluoromethoxy group further enhances the compound’s reactivity by stabilizing the transition state during chemical reactions .
Comparison with Similar Compounds
1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene can be compared with other fluorinated nitrobenzene derivatives:
3,4-Difluoronitrobenzene: Similar in structure but lacks the trifluoromethoxy group, resulting in different reactivity and applications.
2,4-Difluoronitrobenzene: Another fluorinated nitrobenzene with different substitution patterns, affecting its chemical behavior and uses.
1-Fluoro-2,4-dinitrobenzene: Contains additional nitro groups, leading to distinct chemical properties and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its specific applications and reactivity.
Properties
IUPAC Name |
1,2-difluoro-4-nitro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO3/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPBDHMQPLAWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)
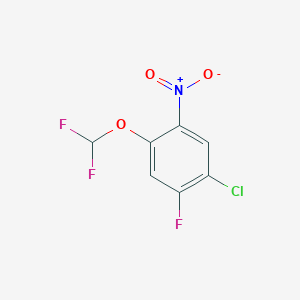

![2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene](/img/structure/B1402166.png)

![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)
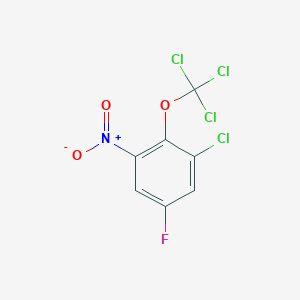
![1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene](/img/structure/B1402171.png)
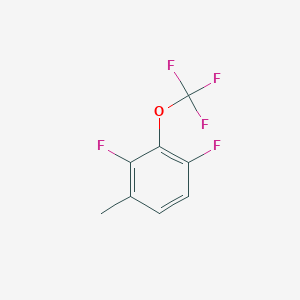

![4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene](/img/structure/B1402178.png)
![2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene](/img/structure/B1402180.png)
